molecular formula C7H8O3 B6171051 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 64197-91-7

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B6171051
CAS No.: 64197-91-7
M. Wt: 140.1
InChI Key:
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Description

1-methyl-3-oxabicyclo[320]heptane-2,4-dione is a bicyclic organic compound with the molecular formula C7H8O3 It is known for its unique structure, which includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diene with a suitable dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxabicyclo[3.2.0]heptane-2,4-dione
  • 3-oxabicyclo[3.1.0]hexane-2,4-dione
  • 7-oxabicyclo[2.2.1]heptane

Uniqueness

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to its methyl substitution, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

64197-91-7

Molecular Formula

C7H8O3

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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